![molecular formula C13H17N5 B5552451 N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

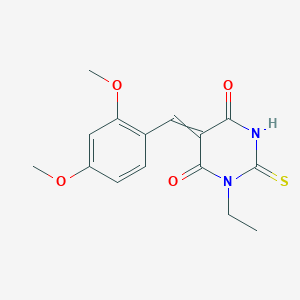

N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound synthesized from 4-amino-4H-1,2,4-triazole and 4-(diethylamino)benzaldehyde. It's part of a broader category of compounds studied for various applications due to their unique chemical properties and structure. The compound forms part of the Schiff base family, which are typically known for their applications in various fields of chemistry and material science (Pan, Zhang, & Chen, 2008).

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde to form a Schiff base. This reaction showcases the flexibility of 4H-1,2,4-triazole derivatives in forming compounds with various substituents, providing a platform for the exploration of chemical properties and applications (Pan, Zhang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is characterized by a dihedral angle formed between the triazole ring and the benzene ring, indicating the spatial arrangement of these rings. This structural characteristic influences the compound's chemical reactivity and interaction capabilities. The structure is further stabilized by an intermolecular C—H⋯N hydrogen bond, contributing to its stability and potential utility in various applications (Pan, Zhang, & Chen, 2008).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors: Triazole Schiff bases, including derivatives similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. These inhibitors show increased efficiency with higher concentration and provide insights into various thermodynamic and adsorption parameters, following the Langmuir isotherm model (Chaitra et al., 2015).

Antimicrobial Activities

- Novel Derivatives and Antimicrobial Screening: Synthesis of new 1,2,4-triazole derivatives, including compounds structurally related to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, has been reported. These compounds have been evaluated for their antimicrobial activities, with some showing significant effectiveness against various microorganisms (Bektaş et al., 2010).

Chemical Synthesis and Reactions

- Photochemical Release of Amines: The ability to release primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond has been studied. This is particularly relevant for compounds like N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine (Wang et al., 2016).

Pharmaceutical and Biological Research

- Antiplasmodial Activities: N-acylated derivatives of compounds structurally similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine have been shown to exhibit activity against Plasmodium falciparum, the causative agent of malaria. This indicates potential pharmaceutical applications (Hermann et al., 2021).

Analytical Chemistry

- Mass Spectrometry and Glycan Analysis: In the field of analytical chemistry, derivatives of N-linked glycans related to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine have been used in mass spectrometry for the analysis of carbohydrates, showing strong ion signals and providing informative spectra (Harvey, 2000).

Eigenschaften

IUPAC Name |

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBPNOYRWKJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)